Mosliciguat - 2231749-54-3

Mosliciguat

Catalog Number: EVT-3462376
CAS Number: 2231749-54-3
Molecular Formula: C41H36ClF3N2O5
Molecular Weight: 729.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mosliciguat is classified under the category of sGC stimulators. It was discovered through targeted medicinal chemistry efforts aimed at enhancing the physicochemical and pharmacokinetic properties of existing compounds in this class. The chemical structure of mosliciguat is characterized by its complex molecular framework, which includes multiple functional groups designed to optimize its biological activity .

Synthesis Analysis

The synthesis of mosliciguat follows a detailed protocol outlined in patent WO2014012934. The process involves several key steps:

  1. Starting Materials: The synthesis begins with specific precursors that contain the necessary functional groups for forming the final product.
  2. Reactions: A series of chemical reactions, including coupling reactions and functional group modifications, are employed to construct the complex structure of mosliciguat.
  3. Purification: Following synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .

Molecular Structure Analysis

Mosliciguat's molecular structure can be represented as follows:

  • Chemical Formula: C₂₃H₂₃ClF₃N₂O₄
  • Molecular Weight: Approximately 466.88 g/mol

The structural analysis indicates a complex arrangement featuring multiple rings and functional groups that contribute to its activity as an sGC activator. The presence of a tetrahydroquinoline core is particularly significant for its biological function .

Chemical Reactions Analysis

Mosliciguat engages in several key chemical reactions that underpin its mechanism of action:

  1. Activation of Soluble Guanylate Cyclase: Mosliciguat activates sGC independent of nitric oxide (NO), which leads to increased levels of cyclic guanosine monophosphate (cGMP). This process results in vasodilation and reduced vascular resistance.
  2. Stability in Biological Systems: The compound's stability in biological environments allows it to exert prolonged effects on vascular smooth muscle cells.

The specific reaction pathways involve binding interactions with the heme group of sGC, leading to conformational changes that enhance enzyme activity .

Mechanism of Action

The mechanism of action for mosliciguat involves several critical processes:

  1. sGC Activation: By binding to sGC, mosliciguat induces a conformational change that increases the enzyme's catalytic activity, leading to enhanced cGMP production.
  2. Vasodilation: The increase in cGMP levels results in relaxation of vascular smooth muscle cells, thereby promoting vasodilation.
  3. Reduction in Pulmonary Vascular Resistance: Clinical studies have demonstrated that inhaled mosliciguat can significantly reduce pulmonary vascular resistance, making it a promising treatment for pulmonary hypertension .

Data from clinical trials indicate that single doses can lead to sustained reductions in pulmonary artery pressure and improvements in oxygenation metrics .

Physical and Chemical Properties Analysis

Mosliciguat exhibits several notable physical and chemical properties:

  • Solubility: The compound is designed for inhalation delivery, indicating favorable solubility characteristics in respiratory fluids.
  • Stability: Mosliciguat maintains stability under physiological conditions, which is essential for its therapeutic effectiveness.

Additional analyses include assessments of melting point, pH stability range, and degradation pathways under various environmental conditions .

Applications

Mosliciguat has significant potential applications within medical science:

The inhaled formulation allows for direct targeting of lung tissues, enhancing patient compliance due to reduced dosing frequency and improved tolerability compared to traditional therapies .

Introduction: Nitric Oxide-sGC-cGMP Pathway Dysregulation in Pulmonary Vascular Diseases

Pathophysiological Role of Oxidative Stress in Soluble Guanylate Cyclase (sGC) Heme Oxidation

Oxidative stress emerges as a central pathophysiological driver in pulmonary vascular diseases by fundamentally altering the redox equilibrium of sGC. Reactive oxygen species (ROS), including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻), accumulate in the pulmonary vasculature due to endothelial dysfunction, mitochondrial impairment, and inflammation. These oxidants directly attack the sGC heme moiety, promoting its oxidation (Fe³⁺ state) or complete removal, resulting in the heme-deficient apo-sGC isoform [2] [6]. This redox shift has profound functional consequences:

  • Biochemical Inertness: Oxidized and apo-sGC exhibit markedly reduced responsiveness (>90% loss in activity) to NO stimulation compared to reduced sGC. Apo-sGC is entirely incapable of NO binding or activation due to the absence of the heme cofactor [2] [6].
  • Disease Amplification: The formation of these dysfunctional sGC isoforms creates a vicious cycle. Impaired cGMP signaling exacerbates vasoconstriction, inflammation, and vascular remodeling, further increasing ROS production and perpetuating sGC oxidation. This is particularly evident in PH associated with interstitial lung disease (PH-ILD), where chronic hypoxia and inflammation drive sustained oxidative stress [5] [6].
  • Therapeutic Resistance: The prevalence of oxidized/apo-sGC underlies the limited efficacy of conventional NO-based therapies (e.g., inhaled NO) and heme-dependent sGC stimulators (e.g., riociguat) in oxidative environments. Studies indicate that up to 40% of PH patients exhibit resistance to inhaled NO, correlating with the degree of sGC dysfunction [2] [6] [8].

Table 1: Impact of Oxidative Stress on Soluble Guanylate Cyclase (sGC) Isoforms

sGC IsoformHeme StatusNO ResponsivenessCatalytic ActivityPrevalence in PH
Reduced (Native)Fe²⁺HighHighDecreased under oxidative stress
OxidizedFe³⁺Very LowLowIncreased in established PH
Apo (Heme-free)AbsentNoneNone (without activators)Dominant in severe oxidative stress

Experimental models confirm this pathophysiology. In minipigs with thromboxane-induced pulmonary hypertension, oxidative stress induced by agents like ODQ (1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one) rapidly converts reduced sGC to its oxidized/apo forms, blunting responses to NO donors and heme-dependent sGC stimulators. Conversely, the vasodilatory effects of sGC activators like mosliciguat, which target apo-sGC, are enhanced under these conditions [2] [6]. Similarly, in hypoxic dog models of PH, the degree of hypoxia-induced pulmonary vasoconstriction correlates directly with biomarkers of oxidative stress and sGC heme oxidation [6].

Limitations of Conventional NO-sGC-cGMP Pathway Therapeutics in Oxidative Environments

Existing therapeutics targeting the NO-sGC-cGMP pathway face significant limitations in the oxidative environments characteristic of advanced pulmonary vascular diseases. These limitations stem primarily from their dependence on the presence and integrity of the reduced sGC heme moiety:

  • Nitric Oxide (NO) Donors and Inhaled NO (iNO):
  • Mechanistic Limitation: Require reduced heme (Fe²⁺)-sGC for activation. In oxidative environments, heme oxidation or loss renders sGC unresponsive [2] [6].
  • Clinical Shortcomings: Exhibit short duration of action (minutes) due to rapid scavenging by oxyhemoglobin. Up to 40% of patients exhibit NO resistance. Rebound pulmonary vasoconstriction upon withdrawal is common. High concentrations can cause non-specific toxic effects via reactive nitrogen species [3] [6] [8].
  • Phosphodiesterase Type 5 Inhibitors (PDE5is - e.g., Sildenafil, Tadalafil):
  • Mechanistic Limitation: Only potentiate existing cGMP signaling. They are ineffective if upstream sGC activation is impaired due to heme oxidation/loss. Their efficacy diminishes as sGC dysfunction progresses [5] [6].
  • Clinical Shortcomings: Limited efficacy in Group 3 PH (PH-ILD). Systemic exposure can cause hypotension, headache, and visual disturbances. Do not address the core defect of dysfunctional sGC [5] [8].
  • sGC Stimulators (e.g., Riociguat, Vericiguat):
  • Mechanistic Limitation: Require the presence of reduced heme (Fe²⁺)-sGC. While they can directly stimulate sGC independently of NO and stabilize NO binding, they lose efficacy when heme is oxidized (Fe³⁺) or absent (apo-sGC). Their activity is significantly diminished under high oxidative stress [2] [5] [6].
  • Clinical Shortcomings: Variable efficacy in patients with significant oxidative stress. Systemic vasodilation leading to hypotension is a dose-limiting factor. Not approved for PH-ILD (Group 3 PH) [5] [8].

Table 2: Limitations of Conventional Therapeutics Targeting the NO-sGC-cGMP Pathway in Oxidative Environments

Therapeutic ClassExample AgentsCore Limitation in Oxidative StressKey Clinical Drawbacks in Advanced PH
NO Donors / iNOInhaled NO, NitroprussideDependent on reduced heme-sGC; ineffective if oxidized/apoShort duration; NO resistance (∼40%); rebound PH; toxicity
PDE5 InhibitorsSildenafil, TadalafilDepend on functional sGC to generate cGMPLimited efficacy in PH-ILD; systemic side effects
sGC StimulatorsRiociguat, VericiguatRequire reduced heme-sGC; lose efficacy if oxidized/apoHypotension; variable efficacy in high oxidative stress; not for Group 3 PH
sGC Activators (Mosliciguat)BAY 1237592Targets apo/oxidized sGC; works independently of heme/NOUnder investigation; designed for lung selectivity

The fundamental problem unifying these limitations is the heme-dependence of conventional agents. As oxidative stress worsens—a near-universal feature of severe and chronic PH, especially PH associated with lung parenchymal diseases like ILD—the pool of targetable reduced heme-sGC shrinks, rendering these therapies progressively less effective. This creates a critical therapeutic gap for patients with advanced disease or conditions characterized by high baseline oxidative stress [2] [5] [6].

Rationale for Apo-sGC Targeting in Cardiopulmonary Disorders

Targeting apo-sGC represents a mechanistically rational and therapeutically promising strategy for overcoming the limitations of conventional NO-sGC-cGMP pathway therapeutics, particularly in oxidative cardiopulmonary environments. This rationale is built on three pillars:

  • Biochemical Precision for Dysfunctional sGC:sGC activators like mosliciguat (BAY 1237592) are specifically designed to bind and activate the heme-free (apo) form of sGC. Structurally, mosliciguat mimics the conformation of the NO-heme complex, binding to the vacant heme pocket of apo-sGC and inducing a similar conformational change that stimulates cGMP production. This action is completely independent of NO and functional heme [2] [6] [10]. Importantly, mosliciguat also activates oxidized sGC (Fe³⁺-sGC), further broadening its applicability in oxidative disease states where both isoforms predominate [2] [5] [6]. This mechanism bypasses the core defect in oxidant-rich pulmonary vasculature, offering therapeutic activity where NO donors, PDE5is, and sGC stimulators fail.

  • Preclinical Proof of Concept:

  • Selective Pulmonary Vasodilation: In thromboxane-induced pulmonary hypertensive minipigs, inhaled mosliciguat (30-100 µg/kg) produced significant, dose-dependent reductions in pulmonary artery pressure (PAP) without decreasing systemic arterial pressure (SAP). This lung-selective effect was observed only after inhalation and was absent after intravenous administration, demonstrating the advantage of targeted pulmonary delivery [2] [6].
  • Efficacy in Oxidative Stress: The hemodynamic effects of inhaled mosliciguat were significantly enhanced under conditions of experimentally induced oxidative stress (e.g., with ODQ or L-NAME), contrasting sharply with the blunted effects of riociguat or NO under the same conditions [2] [6].
  • Avoidance of V/Q Mismatch: In a unilateral lung occlusion minipig model (mimicking heterogeneous ventilation in lung disease), inhaled mosliciguat reduced PAP without causing ventilation/perfusion (V/Q) mismatch—a critical drawback of systemic vasodilators in PH-ILD. This occurs because mosliciguat primarily vasodilates well-ventilated areas due to localized drug deposition [2] [6].
  • Bronchodilatory Effects: In acetylcholine-constricted rat airways, mosliciguat demonstrated additional bronchodilation, suggesting potential benefits for patients with PH associated with obstructive or inflammatory lung diseases [2] [6] [8].
  • Emerging Clinical Evidence:The Phase 1b ATMOS trial provided the first clinical validation of the apo-sGC targeting rationale. A single inhaled dose of mosliciguat (1-4 mg) in patients with PAH (WHO Group 1) or CTEPH (WHO Group 4) elicited sustained, clinically meaningful reductions in pulmonary vascular resistance (PVR):
  • Mean peak PVR reductions: 25.9% (1 mg), 38.1% (2 mg), 36.3% (4 mg) [7] [8].Crucially, this potent vasodilatory effect was observed regardless of patient responsiveness to inhaled NO, confirming mosliciguat's ability to function independently of the NO-heme-sGC axis and its potential applicability across a broad PH spectrum, including patients resistant to conventional therapies [7] [8]. The long half-life (~40 hours) supports once-daily dosing, a significant advantage over existing inhaled PH therapies requiring multiple daily administrations [7] [8].

Table 3: Key Preclinical and Clinical Evidence Supporting Apo-sGC Targeting with Mosliciguat

Evidence TypeModel/SettingKey Finding(s)Significance
BiochemicalPurified sGC enzymesActivates apo-sGC and oxidized sGC; NO- and heme-independentTargets dysfunctional sGC isoforms prevalent in oxidative stress
Preclinical (Hemodynamic)Thromboxane-induced PH minipigsInhaled: Selective PAP reduction (↓PAP, no ↓SAP); IV: No selectivityProof of lung-selective effect via inhalation
Preclinical (Oxidative Stress)Minipigs + ODQ (sGC oxidant)Enhanced PAP reduction with mosliciguat vs. blunted response to riociguat/NOSuperior efficacy in oxidative environment
Preclinical (V/Q Matching)Unilateral broncho-occlusion minipigPAP reduction without ventilation/perfusion mismatchSafety advantage in PH with lung disease (e.g., PH-ILD)
Clinical (Phase 1b ATMOS)PH Patients (PAH/CTEPH; N=38)Peak PVR reductions up to 38.1%; efficacy in iNO non-responders; ~40h half-lifePotent, durable, & broad activity; supports once-daily dosing

The collective biochemical, preclinical, and early clinical data provide a compelling rationale for mosliciguat as a paradigm-shifting therapeutic approach. By specifically targeting the dysfunctional apo-sGC enzyme pool prevalent in oxidative cardiopulmonary diseases like PH and PH-ILD, and leveraging inhaled delivery for pulmonary selectivity, mosliciguat addresses fundamental limitations of current therapeutics [2] [5] [6]. Its progression into Phase 2 trials for PH-ILD (PHocus study) focuses on a patient population with high unmet need and no approved therapies, offering the potential for significant clinical impact [7] [8].

Table 4: Chemical Identifiers for Mosliciguat (BAY 1237592)

PropertyIdentifier
Systematic Name(5S)-5-[2-(4-Carboxyphenyl)ethyl-[2-[2-[[2-chloro-4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]ethyl]amino]-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
SynonymsBAY 1237592; BAY-1237592; BAY1237592
CAS Registry Number2231749-54-3
Molecular FormulaC₄₁H₃₆ClF₃N₂O₅
Molecular Weight729.19 g/mol
PubChem CID154572869
InChI KeyHFCWZVGKWGOBKV-QNGWXLTQSA-N
Canonical SMILESC1CC@@HN(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl

Properties

CAS Number

2231749-54-3

Product Name

Mosliciguat

IUPAC Name

(5S)-5-[2-(4-carboxyphenyl)ethyl-[2-[2-[[2-chloro-4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]ethyl]amino]-5,6,7,8-tetrahydroquinoline-2-carboxylic acid

Molecular Formula

C41H36ClF3N2O5

Molecular Weight

729.2 g/mol

InChI

InChI=1S/C41H36ClF3N2O5/c42-34-24-30(27-14-16-32(17-15-27)41(43,44)45)12-13-31(34)25-52-38-7-2-1-4-28(38)21-23-47(22-20-26-8-10-29(11-9-26)39(48)49)37-6-3-5-35-33(37)18-19-36(46-35)40(50)51/h1-2,4,7-19,24,37H,3,5-6,20-23,25H2,(H,48,49)(H,50,51)/t37-/m0/s1

InChI Key

HFCWZVGKWGOBKV-QNGWXLTQSA-N

SMILES

C1CC(C2=C(C1)N=C(C=C2)C(=O)O)N(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl

Canonical SMILES

C1CC(C2=C(C1)N=C(C=C2)C(=O)O)N(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl

Isomeric SMILES

C1C[C@@H](C2=C(C1)N=C(C=C2)C(=O)O)N(CCC3=CC=C(C=C3)C(=O)O)CCC4=CC=CC=C4OCC5=C(C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.